molecular formula C14H24N4O B15261099 N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclohexanamine

N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclohexanamine

Cat. No.: B15261099
M. Wt: 264.37 g/mol
InChI Key: QOABJXMGCQKUAH-UHFFFAOYSA-N
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Description

N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclohexanamine is a chemical compound with the CAS Number 2059975-50-5 . Its molecular formula is C14H24N4O, corresponding to a molecular weight of approximately 264.37 g/mol . The compound features a 1,2,3-triazole core, a privileged structure in medicinal chemistry known for its versatility in forming hydrogen bonds and its stability, making it a valuable scaffold in drug discovery and chemical biology . This specific structure is substituted with a tetrahydrofuran (oxolane) ring and a cyclohexylamine group, which are common motifs used to fine-tune the physicochemical properties and potency of research compounds . Compounds containing the 1,2,3-triazole moiety are of significant interest in scientific research. They are frequently synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly reliable and modular method for rapidly building molecular complexity . This allows researchers to efficiently create diverse libraries for screening. While the specific biological activity and research applications of this exact molecule are not detailed in the available literature, 1,2,3-triazole derivatives are widely investigated across various therapeutic areas, including as potential agents for neurodegenerative diseases, cancer, and infectious diseases . The presence of both the triazole and amine functional groups makes this compound a suitable intermediate for further chemical synthesis and exploration in structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H24N4O

Molecular Weight

264.37 g/mol

IUPAC Name

N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]cyclohexanamine

InChI

InChI=1S/C14H24N4O/c1-2-4-13(5-3-1)15-8-14-10-18(17-16-14)9-12-6-7-19-11-12/h10,12-13,15H,1-9,11H2

InChI Key

QOABJXMGCQKUAH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2=CN(N=N2)CC3CCOC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclohexanamine typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Oxolane Group: The oxolane group can be introduced via nucleophilic substitution reactions.

    Formation of the Cyclohexanamine Moiety: This step often involves reductive amination reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclohexanamine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxolane group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the triazole and oxolane groups.

    Reduction: Reduced forms of the triazole ring.

    Substitution: Substituted derivatives at the oxolane group.

Scientific Research Applications

N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclohexanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be used in the development of new materials with unique properties.

    Biology: It can be used as a probe to study biological processes involving triazole-containing compounds.

    Industry: The compound can be used in the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclohexanamine involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the oxolane group can enhance solubility and bioavailability. The cyclohexanamine moiety can interact with biological receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents Key Features Reference
Target Compound Oxolan-3-ylmethyl, Cyclohexanamine Balanced hydrophilicity/lipophilicity; CuAAC synthesis
N-((1-(4-Acetamidophenyl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide (54) 4-Acetamidophenyl, Acrylamide Aromatic substituent; potential for polymer conjugation
Spiro[2.3]oxindole-triazolo-pyrrolidine Spiro-oxindole, Triazolo-pyrrolidine Polycyclic framework; enhanced rigidity
4-(4-((Dibenzylamino)methyl)-1H-triazol-1-yl)benzamide Dibenzylamino, Benzamide Bulky amine; hydrogen-bonding capacity
  • Oxolane vs. Aromatic Substituents : The oxolane group in the target compound improves aqueous solubility compared to aromatic substituents in compounds like 54 or 55 . However, aryl groups (e.g., 4-acetamidophenyl) may enhance binding affinity to hydrophobic enzyme pockets.
  • Cyclohexanamine vs.

Biological Activity

N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclohexanamine is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula : C11_{11}H18_{18}N4_4O
Molecular Weight : 222.29 g/mol
CAS Number : 1495787-45-5

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound demonstrated the ability to induce apoptosis in HepG2 liver cancer cells by arresting the cell cycle at the S phase and altering mitochondrial membrane potential . This suggests that N-{...}cyclohexanamine may also possess similar mechanisms of action.

The biological activity of this compound may be attributed to its interaction with various cellular pathways:

  • Cell Cycle Arrest : The compound potentially inhibits cell proliferation by affecting key regulatory proteins involved in the cell cycle.
  • Induction of Apoptosis : Similar compounds have shown the ability to activate apoptotic pathways, leading to programmed cell death in cancer cells.
  • Mitochondrial Dysfunction : The alteration of mitochondrial function is a common pathway through which many anticancer agents exert their effects .

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of N-{...}cyclohexanamine and its analogs. Here are some noteworthy findings:

StudyFindings
Study 1 Induction of apoptosis in HepG2 cells with a significant reduction in cell viability at concentrations above 50 µM.
Study 2 Demonstrated inhibition of tumor growth in xenograft models with observed changes in tumor morphology consistent with apoptosis.
Study 3 Showed that treatment with related triazole compounds resulted in increased reactive oxygen species (ROS) production, contributing to cytotoxicity.

Toxicological Profile

Understanding the safety profile of N-{...}cyclohexanamine is crucial for its potential therapeutic applications. Preliminary toxicity studies indicate that doses below a certain threshold do not exhibit significant adverse effects on vital organs such as the liver and kidneys . However, further studies are required to establish a comprehensive toxicological profile.

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